molecular formula C16H13N3OS B2911405 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile CAS No. 930863-06-2

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile

Cat. No. B2911405
CAS RN: 930863-06-2
M. Wt: 295.36
InChI Key: JORFKPFGTMBOTO-UHFFFAOYSA-N
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Description

The compound “2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, an imidazole ring, a phenyl ring, a sulfanyl group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazole rings, along with the phenyl ring, would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with biological targets in the body. If it’s a catalyst, it would facilitate certain chemical reactions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other substances .

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-8-10-21-16-18-11-15(13-5-2-1-3-6-13)19(16)12-14-7-4-9-20-14/h1-7,9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFKPFGTMBOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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